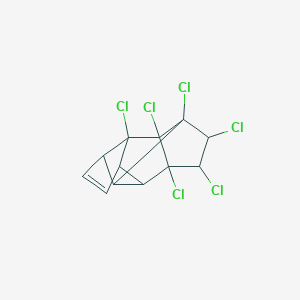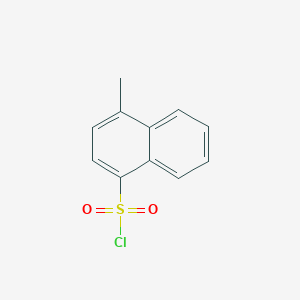
2-Furfuryl-5-methylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan, 5-methyl-2,2’-methylenedi-: is an organic compound with the molecular formula C₁₀H₁₀O₂. It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is known for its unique structure, where two furan rings are connected by a methylene bridge at the 2-position of one ring and the 5-position of the other ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Furan, 5-methyl-2,2’-methylenedi- typically begins with commercially available furan derivatives.
Reaction Conditions: One common method involves the reaction of 5-methylfuran with formaldehyde under acidic conditions to form the methylene bridge. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Purification: The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of Furan, 5-methyl-2,2’-methylenedi- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products.
Catalysts and Solvents: Industrial processes may use more efficient catalysts and solvents to enhance the reaction rate and selectivity.
Purification and Isolation: Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Furan, 5-methyl-2,2’-methylenedi- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced furan derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens (chlorine, bromine), nitric acid, or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized furan derivatives such as furan-2,5-dicarboxylic acid.
Reduction: Reduced furan derivatives such as tetrahydrofuran.
Substitution: Substituted furan derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Furan, 5-methyl-2,2’-methylenedi- is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology:
Biomolecular Interactions: The compound is studied for its interactions with biomolecules such as proteins and nucleic acids.
Drug Development: It is explored as a potential scaffold for the development of new pharmaceuticals.
Medicine:
Antimicrobial Agents: Derivatives of Furan, 5-methyl-2,2’-methylenedi- are investigated for their antimicrobial properties.
Anticancer Research: The compound is studied for its potential anticancer activity.
Industry:
Polymer Production: It is used in the production of polymers and resins with unique properties.
Material Science: The compound is explored for its applications in material science, including the development of new materials with enhanced properties.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: Furan, 5-methyl-2,2’-methylenedi- can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with specific receptors or signaling molecules.
Mechanism:
Binding to Targets: The compound binds to its molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Modulation of Activity: By binding to its targets, Furan, 5-methyl-2,2’-methylenedi- can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
- Furan, 2-(2-furanylmethyl)-5-methyl-
- Furan, 2,2’-methylenebis[5-methyl-]
- 2-Furfuryl-5-methylfuran
Comparison:
- Structural Differences: While these compounds share a furan ring structure, they differ in the position and nature of substituents. For example, Furan, 2-(2-furanylmethyl)-5-methyl- has a different substitution pattern compared to Furan, 5-methyl-2,2’-methylenedi-.
- Reactivity: The presence of different substituents affects the reactivity and chemical behavior of these compounds. Furan, 5-methyl-2,2’-methylenedi- has unique reactivity due to the methylene bridge connecting the two furan rings.
- Applications: Each compound has distinct applications based on its structure and reactivity. Furan, 5-methyl-2,2’-methylenedi- is particularly valuable in the synthesis of complex molecules and as a ligand in catalysis.
Propriétés
Numéro CAS |
13678-51-8 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2-(furan-2-ylmethyl)-5-methylfuran |
InChI |
InChI=1S/C10H10O2/c1-8-4-5-10(12-8)7-9-3-2-6-11-9/h2-6H,7H2,1H3 |
Clé InChI |
LWHDEDPRANCGFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CC2=CC=CO2 |
SMILES canonique |
CC1=CC=C(O1)CC2=CC=CO2 |
| 13678-51-8 | |
Synonymes |
2-Furfuryl-5-methylfuran |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate](/img/structure/B78751.png)





![(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B78761.png)

